Cas no 79762-78-0 (2-Propenoic acid,2-bromo-, 1,1-dimethylethyl ester)

2-Propenoic acid,2-bromo-, 1,1-dimethylethyl ester structure
79762-78-0 structure
Product Name:2-Propenoic acid,2-bromo-, 1,1-dimethylethyl ester
Numero CAS:79762-78-0
MF:C7H11BrO2
MW:207.065041780472
CID:556237
PubChem ID:24881218
Update Time:2025-10-29

2-Propenoic acid,2-bromo-, 1,1-dimethylethyl ester Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-Propenoic acid,2-bromo-, 1,1-dimethylethyl ester
    • tert-Butyl 2-bromoacrylate
    • tert-butyl 2-bromoprop-2-enoate
    • FT-0769341
    • EN300-7032402
    • DTXSID90404038
    • 79762-78-0
    • SCHEMBL1811888
    • starbld0043874
    • AKOS040768683
    • tert-Butyl 2-bromoacrylate, 95%
    • Alpha-bromo-tert-butyl acrylate,95%
    • CS-0258501
    • 1,1-Dimethylethyl 2-bromo-2-propenoate (ACI)
    • tert-Butyl α-bromoacrylate
    • ALPHA-BROMO-TERT-BUTYL ACRYLATE, 95%
    • DB-075621
    • G41235
    • MDL: MFCD04974094
    • Inchi: 1S/C7H11BrO2/c1-5(8)6(9)10-7(2,3)4/h1H2,2-4H3
    • Chiave InChI: GWIIOMWMVVSZJE-UHFFFAOYSA-N
    • Sorrisi: O=C(C(=C)Br)OC(C)(C)C

Proprietà calcolate

  • Massa esatta: 205.99424g/mol
  • Massa monoisotopica: 205.99424g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 10
  • Conta legami ruotabili: 3
  • Complessità: 156
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • Conta Tautomer: niente
  • XLogP3: niente
  • Superficie polare topologica: 26.3Ų

Proprietà sperimentali

  • Colore/forma: Non determinato
  • Densità: 1.277 g/mL at 25 °C(lit.)
  • Punto di ebollizione: 80-85 °C/35 mmHg(lit.)
  • Punto di infiammabilità: Fahrenheit: 188,6 ° f< br / >Celsius: 87 ° C< br / >
  • Indice di rifrazione: n20/D 1.458(lit.)
  • Solubilità: Non determinato

2-Propenoic acid,2-bromo-, 1,1-dimethylethyl ester Informazioni sulla sicurezza

  • Simbolo: GHS07
  • Parola segnale:Warning
  • Dichiarazione di pericolo: H315-H319-H335
  • Dichiarazione di avvertimento: P261-P305+P351+P338
  • WGK Germania:3
  • Codice categoria di pericolo: 36/37/38
  • Istruzioni di sicurezza: 26-36
  • Identificazione dei materiali pericolosi: Xi
  • Condizioni di conservazione:−20°C
  • Frasi di rischio:36/37/38
  • Termine di sicurezza:26-36

2-Propenoic acid,2-bromo-, 1,1-dimethylethyl ester Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
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2-Propenoic acid,2-bromo-, 1,1-dimethylethyl ester
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Enamine
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$337.0 2023-05-29
Enamine
EN300-7032402-2.5g
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79762-78-0 95%
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$660.0 2023-05-29
Enamine
EN300-7032402-5.0g
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$976.0 2023-05-29
Enamine
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SHENG KE LU SI SHENG WU JI SHU
sc-236975-1 g
tert-Butyl 2-bromoacrylate,
79762-78-0
1g
¥2,738.00 2023-07-11

2-Propenoic acid,2-bromo-, 1,1-dimethylethyl ester Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Bromine Solvents: Dichloromethane ;  0 - 5 °C; 18 h, 5 °C → rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ;  rt
2.1 Reagents: Triethylamine Solvents: Dichloromethane ;  rt; 16 h, rt
Riferimento
How Reaction Conditions May Influence the Regioselectivity in the Synthesis of 2,3-Dihydro-1,4-benzoxathiine Derivatives
Casiraghi, Andrea; et al, Journal of Organic Chemistry, 2018, 83(21), 13217-13227

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Bromine Solvents: Dichloromethane ;  20 min, < 10 °C; 120 min, 5 °C
2.1 Reagents: Triethylamine Solvents: Diethyl ether ;  rt; rt → 0 °C; overnight, rt
Riferimento
Mechanism-based inactivation of coenzyme B12-dependent 2-methyleneglutarate mutase by (Z)-glutaconate and buta-1,3-diene-2,3-dicarboxylate
Buckel, Wolfgang; et al, European Journal of Inorganic Chemistry, 2006, (18), 3622-3626

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  rt; 16 h, rt
Riferimento
How Reaction Conditions May Influence the Regioselectivity in the Synthesis of 2,3-Dihydro-1,4-benzoxathiine Derivatives
Casiraghi, Andrea; et al, Journal of Organic Chemistry, 2018, 83(21), 13217-13227

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Diethyl ether
Riferimento
Dienophilic captodative olefins. VI. Synthesis and Diels-Alder cycloadditions of alkyl α-(alkylthio)acrylates with cyclopentadiene: steric effect on reactivity and on stereoselectivity
Boucher, Jean Luc; et al, Tetrahedron, 1988, 44(12), 3595-605

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Diethyl ether ;  rt; rt → 0 °C; overnight, rt
Riferimento
Mechanism-based inactivation of coenzyme B12-dependent 2-methyleneglutarate mutase by (Z)-glutaconate and buta-1,3-diene-2,3-dicarboxylate
Buckel, Wolfgang; et al, European Journal of Inorganic Chemistry, 2006, (18), 3622-3626

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Bromine Solvents: Carbon tetrachloride
2.1 Reagents: Triethylamine Solvents: Diethyl ether
Riferimento
Dienophilic captodative olefins. VI. Synthesis and Diels-Alder cycloadditions of alkyl α-(alkylthio)acrylates with cyclopentadiene: steric effect on reactivity and on stereoselectivity
Boucher, Jean Luc; et al, Tetrahedron, 1988, 44(12), 3595-605

2-Propenoic acid,2-bromo-, 1,1-dimethylethyl ester Raw materials

2-Propenoic acid,2-bromo-, 1,1-dimethylethyl ester Preparation Products

2-Propenoic acid,2-bromo-, 1,1-dimethylethyl ester Letteratura correlata

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